

centanafadine adult ADHD outcome measures efficacy endpoints

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Compound Focus: Centanafadine

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Efficacy & Endpoints: Centanafadine in Adult ADHD

The following tables summarize the core efficacy findings and common adverse events from two Phase 3, randomized, double-blind, placebo-controlled trials of **centanafadine** sustained-release (SR) tablets in adults with ADHD [1] [2].

Table 1: Primary and Secondary Efficacy Endpoints at Day 42

Study & Treatment Group	Change in AISRS Total Score (LS Mean)	LS Mean Difference vs. Placebo (95% CI)	P-value	Effect Size vs. Placebo
Study 1				
— Placebo	-8.1 [3]	—	—	—
— Centanafadine 200 mg/d	-12.1 [3]	-3.16	0.019	-0.28
— Centanafadine 400 mg/d	-12.5 [3]	-2.74	0.039	-0.24

Study & Treatment Group	Change in AISRS Total Score (LS Mean)	LS Mean Difference vs. Placebo (95% CI)	P-value	Effect Size vs. Placebo
Study 2				
— Placebo	-8.1 [3]	—	—	—
— Centanafadine 200 mg/d	-12.1 [3]	-4.01	0.002	-0.37
— Centanafadine 400 mg/d	-12.5 [3]	-4.47	0.001	-0.40
Key Secondary Endpoint: CGI-S Change				
Both Studies	Statistically significant improvement for both doses vs. placebo		< 0.05 [2]	

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in Pooled Analysis [1] [2]

Adverse Event	Incidence (Pooled from Phase 3 Trials)
Decreased Appetite	>5% and <7%
Headache	>5% and <7%
Nausea	>5% and <7%
Dry Mouth	>5% and <7%
Upper Respiratory Tract Infection	>5% and <7%
Diarrhea	>5% and <7%

Experimental Protocols

Protocol 1: Pivotal Phase 3 Clinical Trials in Adults

1. Study Design

- **Title:** Efficacy, Safety, and Tolerability of **Centanafadine** Sustained-Release Tablets in Adults with ADHD [1].
- **Design:** Two Phase 3 randomized, double-blind, placebo-controlled, parallel-group studies.
- **Sites:** Study 1: 45 U.S. sites; Study 2: 48 U.S. sites [1].
- **Duration:** 6-week double-blind treatment period, preceded by a single-blind, 1-week placebo run-in [1].

2. Participant Selection (Inclusion/Exclusion Criteria)

- **Participants:** Adults aged 18-55 years with a DSM-5 diagnosis of ADHD [1].
- **Disease Severity:** Moderate to severe ADHD, with a mean baseline AISRS total score of 38.7 across both studies [1].
- **Key Exclusion:** A $\geq 30\%$ improvement in the Adult ADHD Self-report Symptom Checklist (ASRS) score during the placebo run-in period [1].

3. Randomization & Dosing

- **Randomization:** 1:1:1 ratio via computer-generated codes, stratified by study site [1].
- **Regimens:**
 - **Group 1: Centanafadine-SR** 200 mg total daily dose (TDD), administered as 100 mg twice daily from Day 1 [1] [2].
 - **Group 2: Centanafadine-SR** 400 mg TDD, initiated at 200 mg TDD and escalated to 400 mg TDD on Day 8 [1].
 - **Group 3:** Matching placebo, twice daily [1].

4. Primary & Secondary Outcome Measures

- **Primary Efficacy Endpoint:** Change from baseline to Day 42 in the **Adult ADHD Investigator Symptom Rating Scale (AISRS)** total score [1]. The AISRS is a validated, interview-based assessment of the 18 DSM-based ADHD symptoms in adults, with hyperactive/impulsive and inattention subscales [2].
- **Key Secondary Efficacy Endpoint:** Change from baseline to Day 42 in the **Clinical Global Impression–Severity of Illness (CGI-S)** scale [1].

5. Safety & Tolerability Assessment

- **Parameters:** Treatment-emergent adverse events (TEAEs), clinical laboratories, vital signs, electrocardiogram (ECG) measures, and potential abuse-related AEs [1].
- **Follow-up:** A 10-day safety follow-up period after the last dose [1].

Protocol 2: Long-Term Safety & Tolerability Study

1. Study Design

- **Title:** A 52-week open-label safety and tolerability study of **centanafadine** SR in adults with ADHD [4].
- **Design:** Phase 3, open-label, multicenter trial.
- **Participants:** Adults who completed a prior Phase 3 trial ("rollover") or newly enrolled ("de novo") patients [4].

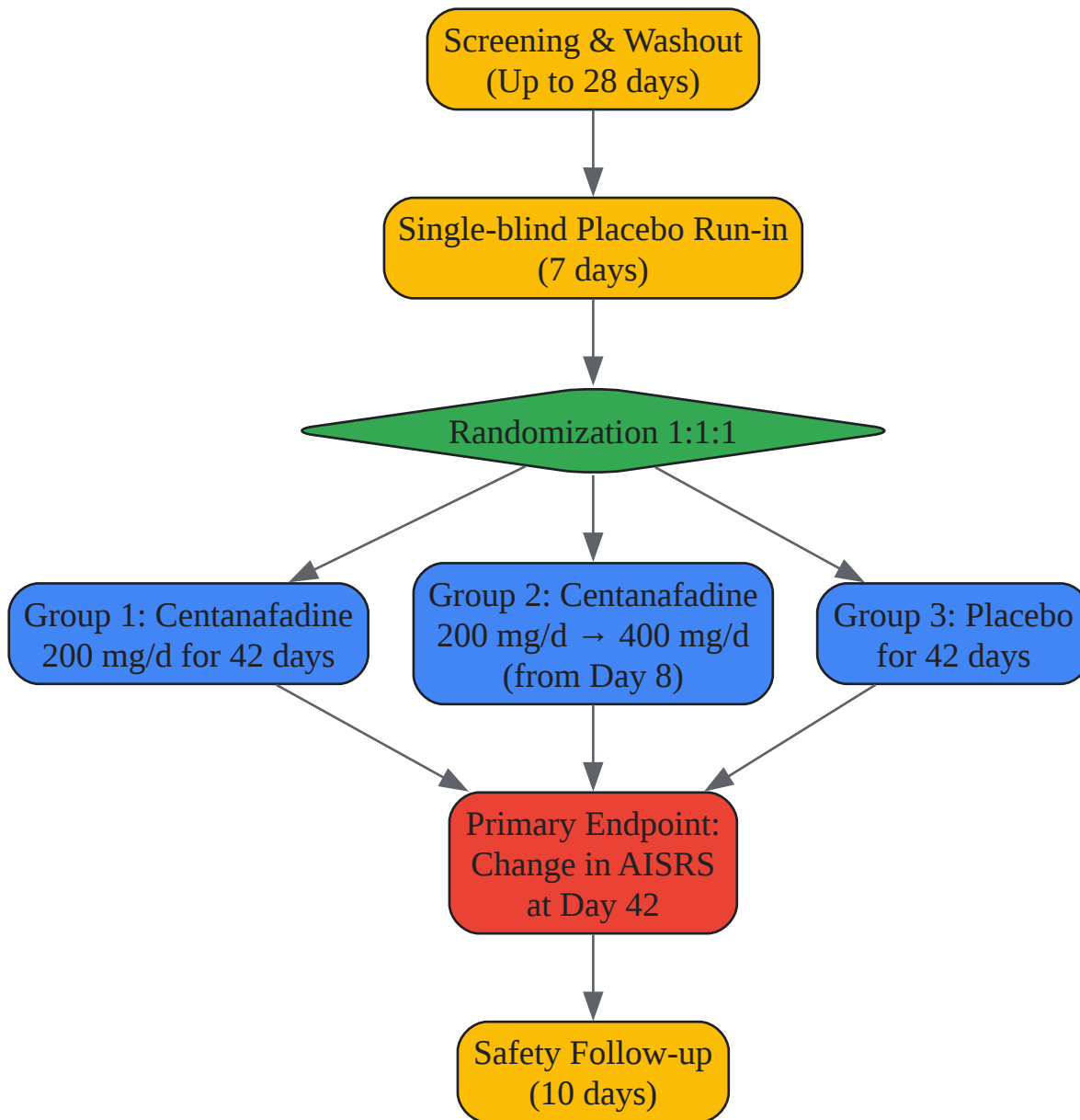
2. Dosing Regimen

- **Initiation:** All participants started with CTN SR 200 mg TDD twice daily on Days 1-7 [4].
- **Maintenance:** Up-titrated to the target dose of CTN SR 400 mg TDD on Day 8, which was maintained through Week 52. Dose reduction to 200 mg TDD was permitted for tolerability [4].

3. Primary Outcome & Assessments

- **Primary Endpoint:** Long-term safety and tolerability of CTN SR 400 mg TDD, assessed by TEAEs, clinical laboratories, vital signs, and ECG [4].
- **Exploratory Efficacy:** Assessed using the AISRS and CGI-S scales at scheduled intervals [4].

The workflow and patient journey for these protocols are summarized in the diagram below:

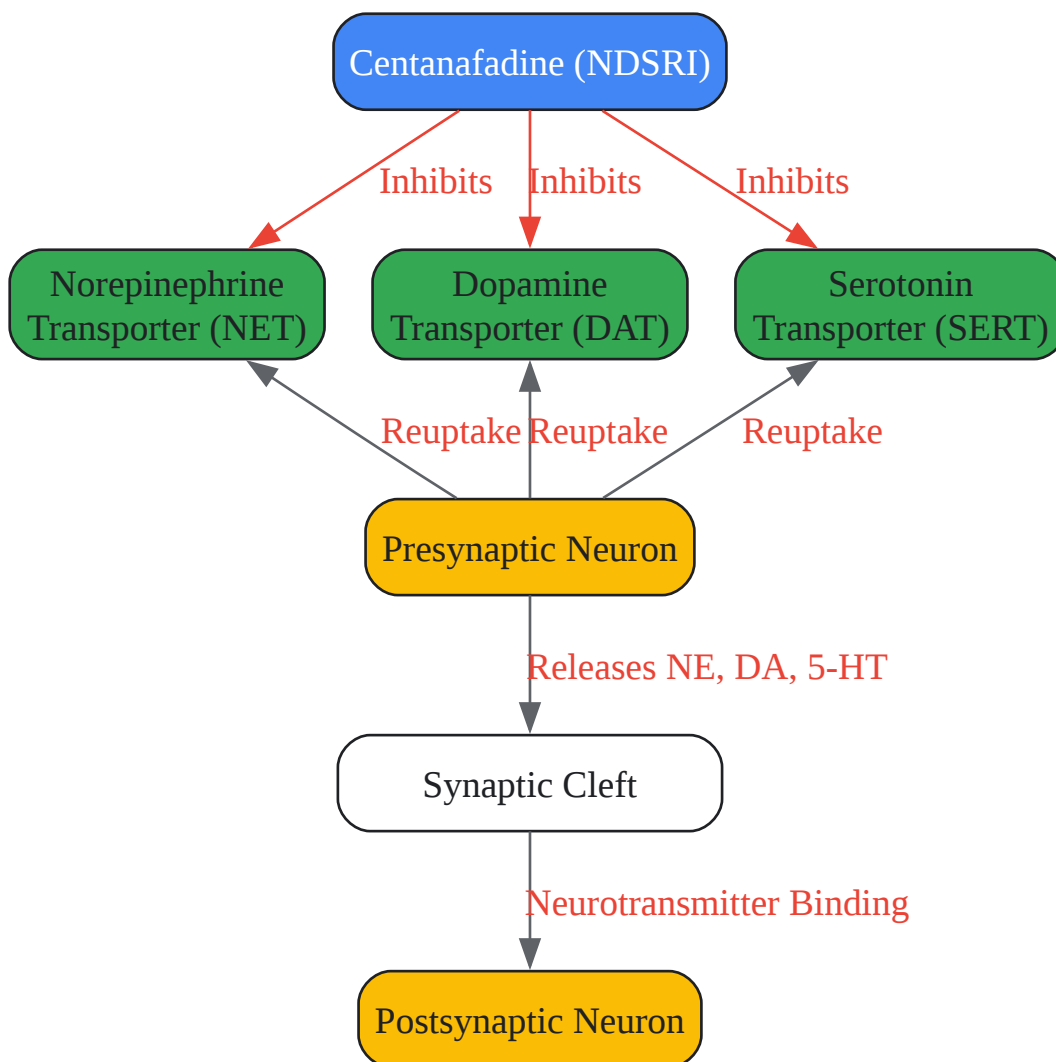


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Mechanism of Action & Drug Profile

Centanafadine is classified as a first-in-class **norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI)** [5] [6]. Its strongest affinity is for the norepinephrine transporter, followed by the dopamine transporter, and to a lesser extent, the serotonin transporter [6]. This triple reuptake inhibition is considered a "stimulant with nonstimulant characteristics" and is hypothesized to effectively address core ADHD symptoms while having a lower abuse potential than traditional stimulants [1] [7].

The diagram below illustrates the drug's mechanism of action at the synaptic level.



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Application Notes for Researchers

- **Dosing Considerations:** The 400 mg/day dose required a one-week titration from 200 mg/day. Efficacy was demonstrated at both 200 mg/day and 400 mg/day, though effect sizes varied between the two identical studies, suggesting that finding the minimal effective dose for individuals is important [1].
- **Speed of Onset:** A key differentiator from some non-stimulants is the rapid onset of action. Significant improvement was observed as early as the first week of treatment in both adult and pediatric studies, which is closer to the profile of stimulants [7] [5].

- **Safety Profile:** The overall rate of TEAEs was low in the 6-week studies, with a small dose-dependent increase [1]. The 52-week open-label study confirmed the long-term tolerability of the 400 mg/day dose, with most AEs being mild to moderate. Insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), and headache (7.0%) were the most common TEAEs in long-term use [4].
- **Abuse Potential:** Preclinical and early human abuse liability studies suggested **centanafadine** may have less abuse potential than schedule II stimulants like lisdexamfetamine, making it a promising alternative in populations at risk for substance misuse [1] [3].

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